N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide
Description
Structure and Functional Features: This compound is a benzamide derivative featuring a 1,2-dihydroquinolin core substituted with two methoxy groups at positions 5 and 8, a ketone at position 2, and a trifluoromethyl-rich benzamide moiety. The quinoline scaffold is linked via an ethyl chain to the benzamide group, which contains two trifluoromethyl (-CF₃) substituents at positions 3 and 3.
The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the dihydroquinoline core may confer bioactivity against microbial or fungal targets .
Properties
CAS No. |
896676-94-1 |
|---|---|
Molecular Formula |
C22H18F6N2O4 |
Molecular Weight |
488.386 |
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C22H18F6N2O4/c1-33-16-3-4-17(34-2)18-15(16)9-11(20(32)30-18)5-6-29-19(31)12-7-13(21(23,24)25)10-14(8-12)22(26,27)28/h3-4,7-10H,5-6H2,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
RVJNSJGQYQZEBZ-UHFFFAOYSA-N |
SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Information:
- Molecular Formula: C28H28N2O4
- Molecular Weight: 456.5 g/mol
- IUPAC Name: N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide
The biological activity of this compound is primarily attributed to its interaction with various molecular targets and pathways:
-
Molecular Targets:
- The compound may interact with specific enzymes or receptors involved in critical biological processes, including apoptosis and cell signaling pathways.
-
Pathways Involved:
- It is hypothesized that the compound modulates signaling pathways related to cell growth and metabolism, potentially leading to antiproliferative effects in cancer cells.
Biological Activity
Research indicates that compounds structurally related to this compound exhibit significant biological activities:
- Antiproliferative Effects: Similar quinoline derivatives have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis across various cancer cell lines. For instance, studies on quinoline-based compounds have shown promising results against human tumor xenografts .
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the biological effects of related compounds:
- Anticancer Activity:
- Mechanistic Insights:
Future Directions
The unique structure of this compound presents opportunities for further research:
- Drug Development: The compound's potential as a lead for developing new anticancer agents or anti-inflammatory drugs should be explored.
- Target Identification: Future studies should focus on identifying specific molecular targets and elucidating the detailed mechanisms by which this compound exerts its biological effects.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures may exhibit significant biological activities, including:
- Anticancer Properties : Quinoline derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer lines. For instance, studies have demonstrated that derivatives of 2-oxoquinolines can effectively target cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell growth and survival .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for developing new therapeutic agents targeting inflammatory diseases. Its structural characteristics allow it to interact with various enzymes and receptors involved in inflammatory processes .
Medicinal Chemistry
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide serves as a lead compound for the synthesis of new drugs targeting specific diseases. Its unique structure allows researchers to modify its functional groups to enhance potency and selectivity against various biological targets.
Drug Development
The compound's potential as an anticancer agent has been explored through various in vitro studies. For example, it has been evaluated for its effectiveness against a panel of human tumor cell lines using protocols established by the National Cancer Institute (NCI). These studies assess the compound's ability to inhibit cell growth and induce cytotoxicity .
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer activity of similar quinoline derivatives, compounds were screened against multiple cancer cell lines. Results indicated that certain structural modifications led to enhanced cytotoxic effects compared to standard treatments. This suggests that this compound could be further optimized for improved efficacy .
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory potential of quinoline derivatives demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. This highlights the therapeutic promise of this compound in treating conditions characterized by chronic inflammation .
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer | Inhibition of cell proliferation |
| Similar Quinoline Derivatives | Anti-inflammatory | Modulation of cytokine release |
| Trifluoromethyl Compounds | Antimicrobial | Interaction with microbial enzymes |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Trifluoromethyl Groups :
- The target compound and diflufenican both incorporate -CF₃ groups, which enhance membrane permeability and resistance to metabolic degradation. However, the target’s 3,5-bis(trifluoromethyl)benzamide group may confer stronger electron-withdrawing effects compared to diflufenican’s single -CF₃ substituent .
Quinoline vs. This could influence binding affinity in enzyme inhibition (e.g., cytochrome P450 or oxidase targets).
Substituent Diversity :
- Unlike etobenzanid (chlorophenyl) or sulfentrazone (triazolone), the target compound lacks halogen atoms but includes methoxy groups. Methoxy substituents may reduce toxicity while modulating solubility and photostability.
Mechanistic Implications: Diflufenican and sulfentrazone target specific enzymatic pathways (carotenoid biosynthesis, protoporphyrinogen oxidase). The target compound’s quinoline-amide hybrid structure suggests a possible dual mechanism, though experimental validation is required.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide, and what critical reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves sequential steps:
Quinoline core formation : Condensation of substituted aniline derivatives with diketones under acidic conditions to generate the 1,2-dihydroquinolin-2-one scaffold .
Ethyl linkage introduction : Alkylation or Michael addition to attach the ethyl spacer to the quinoline moiety, requiring precise pH and temperature control to avoid side reactions .
Amidation : Reacting the intermediate with 3,5-bis(trifluoromethyl)benzoyl chloride (derived from 3,5-bis(trifluoromethyl)benzoic acid via thionyl chloride activation) in dichloromethane, with triethylamine as a base .
- Optimization : Yield improvements (60–80%) are achieved by controlling reflux temperature (60–80°C), solvent polarity, and stoichiometric ratios (1:1.2 for acyl chloride to amine). Purification via column chromatography with ethyl acetate/hexane gradients is recommended .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals from the quinoline and trifluoromethyl groups. Deuterated DMSO is preferred due to the compound’s low solubility in CDCl3 .
- HPLC-MS : Electrospray ionization (ESI+) quantifies purity (>95%) and detects trace impurities. Contradictions in molecular ion peaks ([M+H]+) may arise from adduct formation; use high-resolution MS (HRMS) for validation .
- FT-IR : Confirm amide C=O stretching (~1650 cm⁻¹) and quinoline C-O-C bands (~1250 cm⁻¹). Discrepancies due to moisture are mitigated by dry KBr pellet preparation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to kinase targets, and what experimental assays validate these predictions?
- Methodological Answer :
- In silico docking (AutoDock Vina) : Use crystal structures of target kinases (e.g., EGFR or CDK2) from the PDB. The trifluoromethyl groups enhance hydrophobic interactions, while the quinoline core may occupy ATP-binding pockets. Scoring functions (e.g., ΔG < -8 kcal/mol) prioritize candidates .
- Validation :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) at concentrations 0.1–10 µM in HBS-EP buffer.
- Cellular assays : IC50 determination in kinase inhibition assays (e.g., ADP-Glo™). Contradictions between in silico and experimental data require re-evaluating protonation states or solvent-accessible surface area (SASA) in simulations .
Q. What strategies address discrepancies in cytotoxicity data across cell lines (e.g., HeLa vs. MCF-7), and how are confounding factors like efflux pumps controlled?
- Methodological Answer :
- Cross-validation : Use multiple cell lines with varying expression levels of efflux transporters (e.g., P-gp). Include inhibitors like verapamil (10 µM) in media to block pump activity .
- Dose-response normalization : Express IC50 values relative to positive controls (e.g., doxorubicin) and account for metabolic differences via ATP-based viability assays (CellTiter-Glo®) .
- Transcriptomic profiling : RNA-seq identifies overexpression of resistance markers (e.g., ABCB1), guiding mechanistic follow-ups .
Q. How does the compound’s logP and metabolic stability correlate with its trifluoromethyl groups, and what in vitro models assess bioavailability?
- Methodological Answer :
- LogP determination : Shake-flask method (octanol/water partition) or reverse-phase HPLC retention time correlation. The bis(trifluoromethyl) group increases logP by ~2 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Metabolic stability : Incubate with liver microsomes (human or rat) and quantify parent compound via LC-MS. Half-life (t1/2) >60 min suggests suitability for in vivo studies. CYP450 inhibition assays (e.g., fluorogenic substrates) assess drug-drug interaction risks .
Q. What methodologies resolve synthetic challenges in scaling up the final amidation step, particularly regarding solvent waste and byproduct formation?
- Methodological Answer :
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity.
- Flow chemistry : Continuous flow reactors reduce reaction time (2 hr vs. 12 hr batch) and improve mixing, minimizing diastereomer formation .
- Byproduct analysis : LC-MS identifies N-acylurea side products from excess acyl chloride; stoichiometric control (1:1.05 ratio) and low temperatures (0–5°C) suppress this .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data (e.g., DMSO vs. aqueous buffer) reported in literature?
- Methodological Answer :
- Solubility protocols : Standardize measurements via nephelometry (λ = 600 nm) in PBS (pH 7.4) and DMSO. Discrepancies arise from aggregation in aqueous buffers; use co-solvents (5% Cremophor EL) or sonication (30 min) to improve dispersion .
- Thermodynamic solubility : Saturation shake-flask method at 37°C over 24 hr provides more reliable data than kinetic assays .
Experimental Design Considerations
Q. What controls and replicates are critical when evaluating the compound’s anti-inflammatory activity in primary macrophages?
- Methodological Answer :
- Controls : Include LPS-stimulated cells (positive for inflammation) and unstimulated cells (negative). Use dexamethasone (1 µM) as a reference inhibitor .
- Replicates : N ≥ 3 biological replicates, with technical triplicates for ELISA (e.g., TNF-α secretion). Normalize data to protein content (BCA assay) to correct for cell number variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
